Desoxycarbadox

Description

Properties

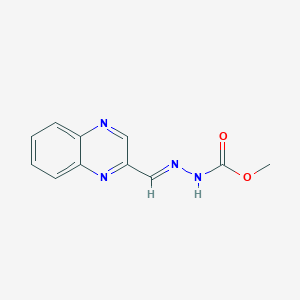

IUPAC Name |

methyl N-(quinoxalin-2-ylmethylideneamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEMFPLGOUBPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317290 | |

| Record name | Desoxycarbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55456-55-8 | |

| Record name | Desoxycarbadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55456-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycarbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desoxycarbadox

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Desoxycarbadox, chemically known as methyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate[1]. This compound is a significant metabolite of the veterinary drug Carbadox[2]. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols for its laboratory-scale preparation. The synthesis is primarily achieved through a condensation reaction of key precursors, followed by robust purification techniques to achieve high purity. This guide includes detailed experimental procedures, data presented in tabular format for clarity, and visual diagrams of the chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound is rooted in the principles of condensation chemistry, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water[3][4][5]. The core reaction involves the formation of a hydrazone from an aldehyde and a hydrazine derivative.

Overall Synthesis Pathway

The primary route for synthesizing this compound involves a condensation reaction between Quinoxaline-2-carbaldehyde and Methyl Carbazate . Quinoxaline-2-carbaldehyde itself can be synthesized from the condensation of o-phenylenediamine and a glyoxal derivative.

Precursor and Product Data

Successful synthesis relies on the quality of the starting materials. The key properties of the precursors and the final product are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Quinoxaline-2-carbaldehyde | C₉H₆N₂O | 158.16 | Aldehyde Precursor |

| Methyl Carbazate | C₂H₆N₂O₂ | 90.08 | Hydrazine Precursor |

| This compound | C₁₁H₁₀N₄O₂ | 230.22 | Final Product |

Experimental Protocol: Condensation Reaction

This protocol outlines the laboratory-scale synthesis of this compound.

-

Reagent Preparation :

-

Dissolve Quinoxaline-2-carbaldehyde (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate beaker, dissolve Methyl Carbazate (1.1 equivalents) in a minimal amount of absolute ethanol.

-

-

Reaction Execution :

-

Slowly add the Methyl Carbazate solution to the stirring solution of Quinoxaline-2-carbaldehyde at room temperature.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation.

-

Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation (Work-up) :

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

The crude this compound product, typically a solid, will precipitate out of the concentrated solution.

-

Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

-

Dry the crude product in a vacuum oven.

-

Purification of this compound

Achieving high purity is critical for analytical standards and subsequent research. The primary methods for purifying crude this compound are recrystallization and column chromatography.

Purification Workflow

The general workflow for purification involves an initial purification step, followed by an assessment of purity, and an optional secondary, more rigorous purification if required.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

-

Solvent Selection : Ethanol or methanol are suitable solvents for recrystallizing this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Procedure :

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot (gravity filtration) to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of ice-cold solvent and dry them under vacuum.

-

Protocol 2: Column Chromatography

For mixtures with more persistent impurities, column chromatography provides a higher degree of separation.

-

Stationary Phase : Silica gel is a commonly used stationary phase.

-

Mobile Phase (Eluent) : A solvent system of ethyl acetate and hexane is typically effective. The polarity can be adjusted by varying the ratio of the two solvents (e.g., starting with 20:80 ethyl acetate:hexane and gradually increasing the polarity).

-

Procedure :

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it if necessary (gradient elution).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified this compound.

-

Analytical Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using analytical methods.

Analytical Techniques

Several analytical techniques are employed to characterize the final product and its intermediates.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. Methods often use C8 or C18 columns with mobile phases consisting of acetonitrile and an acidic buffer. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product. This compound typically produces an [M+H]⁺ ion in positive ionization mode. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O of the ester, C=N of the hydrazone, aromatic C-H bonds). |

Expected Purity and Yield Data

The yield and purity of the synthesis are critical metrics. While specific yields from commercial or proprietary synthesis are not publicly available, a well-optimized laboratory synthesis can be expected to achieve the following results.

| Parameter | Target Value | Method of Analysis |

| Reaction Yield (Crude) | 70-85% | Gravimetric |

| Purity (after Recrystallization) | > 95% | HPLC |

| Purity (after Chromatography) | > 99% | HPLC |

| Final Yield (Purified) | 50-70% (from crude) | Gravimetric |

References

- 1. N,N'-Desoxycarbadox | C11H10N4O2 | CID 9568819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite this compound in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

Desoxycarbadox Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox is a primary and toxicologically significant metabolite of the veterinary drug carbadox. Carbadox, a quinoxaline-1,4-dioxide derivative, has been utilized for its antibacterial properties and as a growth promotant in swine. However, due to the carcinogenic nature of carbadox and its metabolites, understanding their formation and fate within biological systems is of paramount importance for regulatory assessment and ensuring food safety.[1][2] this compound, formed by the reduction of the N-oxide groups of carbadox, is a critical intermediate in the metabolic cascade.[2] This technical guide provides an in-depth analysis of the metabolic pathway of this compound, including its formation from carbadox and subsequent biotransformation. The document summarizes key quantitative data, details experimental protocols for metabolite analysis, and presents visual diagrams of the metabolic and experimental workflows.

Core Metabolic Pathway

The metabolism of carbadox is a multi-step process primarily initiated by the reduction of its two N-oxide functional groups. This reductive process leads to the formation of this compound, which is then further metabolized. The key biotransformation steps are outlined below.

Formation of this compound

The primary step in the metabolism of carbadox is the reduction of the N-oxide groups, resulting in the formation of this compound.[2] This reaction is a critical detoxification pathway for carbadox, but it also leads to the formation of this genotoxic metabolite.[1] While the specific enzymes responsible for this reduction in swine are not definitively identified in the provided literature, this type of reaction is often mediated by nitroreductases present in both mammalian tissues and gut microflora.

Further Metabolism of Carbadox and this compound

Following the initial reduction, the metabolic cascade continues with the cleavage of the methyl carbazate side-chain. This process can lead to the formation of quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and ultimately to the more stable and less toxic metabolite, quinoxaline-2-carboxylic acid (QCA). QCA is considered the terminal metabolite of carbadox and is often used as a marker residue for monitoring carbadox use in livestock. This compound is considered a relatively short-lived intermediate in the pathway to QCA.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desoxycarbadox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug carbadox, is a subject of significant scientific and regulatory interest due to its toxicological profile. This technical guide provides an in-depth review of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a primary focus on its presence in swine. This document summarizes quantitative data on tissue distribution and depletion, details analytical methodologies for its detection, and elucidates its mechanism of action. The information is intended to serve as a comprehensive resource for professionals in drug development and food safety.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative used in veterinary medicine to promote growth and prevent enteric diseases in swine.[1] However, both carbadox and its metabolite, this compound, are recognized as genotoxic and carcinogenic substances.[1] Consequently, the presence of this compound residues in edible tissues from treated animals is a significant food safety concern.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its biological effects, is crucial for establishing appropriate withdrawal periods and ensuring consumer safety.

Pharmacokinetics of this compound in Swine

The pharmacokinetics of this compound are intrinsically linked to the metabolism of its parent compound, carbadox. Following oral administration of carbadox to swine, it is rapidly metabolized, with this compound being a key intermediate.[3]

Absorption and Distribution

After the administration of carbadox-medicated feed, this compound is detected in various tissues of swine. Studies have shown its presence in muscle, liver, and kidney.[3] The distribution and subsequent depletion of this compound from these tissues are critical factors in determining safe withdrawal times for the parent drug.

Metabolism

The metabolism of carbadox involves the reduction of the N-oxide groups to form this compound. This compound is a relatively short-lived intermediate that is further metabolized to quinoxaline-2-carboxylic acid (QCA), which is considered non-carcinogenic.

The metabolic pathway from Carbadox to its metabolites is depicted below:

References

- 1. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

The Stability of Desoxycarbadox: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of Desoxycarbadox, a principal metabolite of the veterinary drug Carbadox. Understanding the stability profile of this compound is critical for regulatory compliance, food safety assessment, and the development of accurate analytical methods for residue monitoring.

Introduction

This compound is the primary and most persistent residue found in the edible tissues of animals treated with Carbadox, a quinoxaline-1,4-dioxide antimicrobial drug. Due to the rapid in vivo conversion of Carbadox to this compound, the stability of the latter is a key factor in determining withdrawal periods and ensuring the safety of food products of animal origin. This document synthesizes available data on the stability of this compound under various conditions and details the experimental protocols used for its evaluation.

In Vitro Stability of this compound

The in vitro stability of this compound has been assessed in various animal-derived matrices. Generally, this compound exhibits greater stability than its parent compound, Carbadox, which is known to be unstable in certain biological samples.

Key Findings:

-

Matrix-Dependent Stability: Carbadox rapidly degrades to this compound in liver and kidney tissues in vitro. One study noted that over 50% of Carbadox was converted to this compound after approximately one hour of storage at 4°C in spiked kidney and liver samples[1].

-

Stability in Muscle and Eggs: In contrast to liver and kidney, both Carbadox and this compound are stable in muscle and egg samples during spiking and subsequent storage at -20°C[1].

-

Storage Conditions: this compound is generally stable during storage at -20°C in muscle and eggs[1]. While its stability in spiked liver and kidney under spiking conditions is considered good, unequivocal proof of its long-term storage stability in these matrices has been challenging to establish[1].

Quantitative Data on In Vitro Stability

| Matrix | Compound | Storage Condition | Duration | Stability/Recovery | Reference |

| Kidney & Liver | Carbadox | 4°C | ~1 hour | >50% converted to this compound | [1] |

| Muscle & Eggs | Carbadox | -20°C | Not specified | Stable | |

| Muscle & Eggs | This compound | -20°C | Not specified | Stable | |

| Kidney & Liver | This compound | Spiking conditions | Not specified | Good stability | |

| Kidney & Liver | This compound | -20°C | Not specified | Stability could not be proven unequivocally |

In Vivo Stability and Pharmacokinetics of this compound

Following administration of Carbadox to swine, it is extensively metabolized, and this compound becomes the major residue detected in tissues. Depletion studies are therefore crucial for understanding the in vivo persistence of this compound.

Key Findings:

-

Rapid Metabolism of Parent Drug: Carbadox is rapidly eliminated from the bloodstream and tissues, often becoming undetectable within 24 to 48 hours after withdrawal of medicated feed.

-

Persistence of this compound: this compound is found at significant concentrations in edible tissues, particularly liver and kidney, long after Carbadox is no longer detectable. This persistence makes it a suitable marker residue for monitoring Carbadox use.

-

Tissue Distribution: The highest concentrations of this compound are typically found in the liver and kidney, followed by muscle tissue. It is generally not detected in blood.

Quantitative Data from Swine Depletion Studies

The following table summarizes the depletion of this compound in swine tissues after the withdrawal of Carbadox-medicated feed.

| Tissue | Time After Withdrawal | This compound Concentration (ppb) | Reference |

| Muscle | 24 hours | 17 | |

| 48 hours | 9 | ||

| 72 hours | Trace | ||

| Liver | 24 hours | 125 | |

| 48 hours | 17 | ||

| 72 hours | Trace | ||

| Kidney | 24 hours | 186 | |

| 48 hours | 34 | ||

| 72 hours | Trace |

Metabolic Pathways

The primary metabolic pathway for Carbadox and other quinoxaline 1,4-di-N-oxides (QdNOs) involves the reduction of the N-oxide groups. This biotransformation is a critical step in both the activation of the antimicrobial properties and the subsequent detoxification and elimination of the compound.

Metabolic Conversion of Carbadox to this compound

Caption: Metabolic reduction of Carbadox to this compound.

Experimental Protocols

Accurate assessment of this compound stability and concentration relies on robust and validated analytical methods. The following sections detail typical experimental protocols cited in the literature.

In Vitro Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the in vitro stability of this compound in animal tissues.

Caption: Workflow for in vitro stability testing of this compound.

Detailed Methodology:

-

Tissue Homogenization: Edible tissues (liver, kidney, muscle) are homogenized to ensure uniformity.

-

Spiking: A known concentration of this compound analytical standard is added to the tissue homogenate.

-

Incubation: The spiked samples are stored under controlled conditions (e.g., refrigeration at 4°C or freezing at -20°C) for a predetermined period.

-

Time-Point Sampling: Aliquots of the samples are taken at various time intervals to assess degradation over time.

-

Extraction: this compound is extracted from the tissue matrix, often using a solvent mixture such as methanol and a metaphosphoric acid solution.

-

Clean-up: The extract is purified to remove interfering substances. Solid-phase extraction (SPE) with cartridges like Oasis HLB is a common technique.

-

Analysis: The concentration of this compound in the final extract is determined using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vivo Depletion Study Workflow

The diagram below outlines the typical workflow for an in vivo study to determine the depletion of this compound from animal tissues.

Caption: Workflow for an in vivo this compound depletion study.

Detailed Methodology:

-

Animal Dosing: A cohort of animals (e.g., swine) is fed a diet containing a specified concentration of Carbadox for a set duration (e.g., 7 days).

-

Withdrawal Period: The medicated feed is replaced with a non-medicated diet, and this marks the beginning of the withdrawal period.

-

Timed Euthanasia and Sampling: Groups of animals are euthanized at specific time points after the withdrawal of the medicated feed (e.g., 24, 48, 72 hours). Samples of liver, kidney, and muscle are collected from each animal.

-

Sample Processing and Analysis: The collected tissues are processed and analyzed for this compound content using the analytical methodology described in section 5.1.

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and selective method for the determination of this compound in swine tissues involves liquid chromatography-electrospray mass spectrometry (LC-ESI-MS).

Protocol Summary:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Cadenza CD-C18, 10 cm x 2 mm i.d.).

-

Mobile Phase: A gradient system of 0.01% acetic acid and acetonitrile is used.

-

Flow Rate: Approximately 0.2 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used. This compound is typically detected in positive ion mode, monitoring for the [M+H]+ ion.

-

Monitoring: Selected Ion Monitoring (SIM) is employed for quantification, providing high selectivity and sensitivity.

-

-

Performance:

-

Detection Limits: Limits of detection are typically in the low ng/g range (e.g., 1 ng/g).

-

Recoveries: Mean recovery rates of this compound from fortified muscle and liver samples generally range from 70% to over 90%.

-

Conclusion

The stability of this compound is a critical parameter in the safety assessment of Carbadox use in food-producing animals. In vitro data indicates that while its parent compound, Carbadox, is unstable in metabolically active tissues like liver and kidney, this compound itself is significantly more stable. In vivo studies confirm that this compound is the major persistent residue, with depletion times extending for several days post-administration, particularly in the liver and kidneys. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the accurate monitoring and assessment of this compound residues, ensuring compliance with regulatory standards and safeguarding consumer health.

References

A Comprehensive Technical Guide to the Identification of Desoxycarbadox Degradation Products through Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a compound of significant interest in drug safety and regulatory affairs. While its formation from carbadox is well-documented, a comprehensive understanding of its own degradation profile is crucial for ensuring the safety of animal-derived food products and for the development of stable pharmaceutical formulations. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways and products under various stress conditions.[1]

This technical guide provides a detailed framework for conducting a forced degradation study on this compound. In the absence of extensive public-domain data on its specific degradation products, this document outlines the theoretical basis, experimental protocols, and analytical methodologies required to identify and characterize potential degradants. The information presented herein is based on established principles of forced degradation as mandated by the International Council for Harmonisation (ICH) guidelines and the known chemistry of related quinoxaline-N-oxide compounds.

Theoretical Framework: Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objectives of such studies are to:

-

Identify the likely degradation products that may form under normal storage conditions.

-

Elucidate the degradation pathways of the drug substance.

-

Develop and validate stability-indicating analytical methods.

-

Understand the intrinsic stability of the molecule.

According to ICH guideline Q1A(R2), forced degradation studies should include exposure to a variety of stress conditions, including hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.

Proposed Experimental Protocols for this compound Forced Degradation

The following protocols are proposed for a comprehensive forced degradation study of this compound. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To a solution of this compound, add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at 80°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

-

-

Alkaline Hydrolysis:

-

To a solution of this compound, add an equal volume of 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature (25°C) for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

To a solution of this compound, add an equal volume of purified water.

-

Heat the solution at 80°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Oxidative Degradation

-

To a solution of this compound, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

Quench the reaction if necessary before analysis.

Photolytic Degradation

-

Expose a solid sample of this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

A control sample should be stored in the dark under the same conditions.

-

Analyze the samples after the exposure period.

Thermal Degradation

-

Expose a solid sample of this compound to dry heat at 105°C for 24 hours.

-

Analyze the sample for any degradation.

The workflow for these proposed experiments can be visualized as follows:

Proposed Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is essential to separate this compound from its potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.

Chromatographic Conditions (Hypothetical)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Hypothetical)

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | For this compound and potential degradation products |

Hypothetical Quantitative Data Presentation

The results of the forced degradation study should be presented in a clear and concise tabular format to facilitate comparison. The tables should include the percentage of this compound remaining and the percentage of each degradation product formed under the different stress conditions.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

| Stress Condition | Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |

| 0.1 N HCl, 80°C | 24 | 85.2 | 14.8 |

| 0.1 N NaOH, 25°C | 24 | 92.5 | 7.5 |

| Water, 80°C | 24 | 98.1 | 1.9 |

| 3% H₂O₂, 25°C | 24 | 78.9 | 21.1 |

| Photolytic | - | 95.3 | 4.7 |

| Thermal (Solid) | 24 | 99.5 | 0.5 |

Table 2: Hypothetical Profile of Degradation Products

| Degradation Product | Retention Time (min) | % Formation (0.1 N HCl) | % Formation (0.1 N NaOH) | % Formation (3% H₂O₂) |

| DP-1 | 3.5 | 5.2 | 1.8 | 8.4 |

| DP-2 | 4.8 | 9.6 | 5.7 | 12.7 |

Hypothetical Degradation Pathway of this compound

Based on the chemistry of quinoxaline-N-oxides, a hypothetical degradation pathway for this compound can be proposed. The N-oxide functional group is a likely site for degradation.

-

Hydrolysis: Under acidic or basic conditions, hydrolysis of the carbazate side chain could occur.

-

Oxidation: The N-oxide group could be further oxidized or the quinoxaline ring system could undergo hydroxylation.

-

Photodegradation: Light exposure could lead to rearrangements or cleavage of the molecule.

A possible degradation pathway is illustrated below. It is important to note that this is a theoretical pathway and would require experimental evidence for confirmation.

Conclusion

This technical guide provides a comprehensive framework for conducting a forced degradation study of this compound. While specific degradation products are not yet extensively reported in the literature, the application of the outlined experimental protocols and analytical methodologies will enable researchers to identify and characterize potential degradants. A thorough understanding of the degradation profile of this compound is essential for ensuring drug safety, developing stable formulations, and meeting regulatory requirements. The systematic approach detailed in this guide will facilitate the generation of robust and reliable data to support these critical aspects of pharmaceutical development.

References

Toxicological Profile of Desoxycarbadox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is a significant subject of toxicological concern due to its genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its proposed mechanism of action. The information presented is intended to support further research and risk assessment of this compound.

Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative that has been used in the swine industry as an antibacterial agent and growth promotant.[1] However, its use has been highly scrutinized and restricted in many regions due to the carcinogenic nature of the parent compound and its metabolites.[2] this compound is a significant metabolite found in the edible tissues of treated animals and is considered a potent carcinogen.[1][3] Understanding the toxicological profile of this compound is therefore crucial for ensuring food safety and for the development of regulatory standards. This guide synthesizes the available scientific literature on the toxicity of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in Rats

| Treatment Group (Dose in mg/kg b.w./day) | Hepatic Tumors (Males and Females Combined) | Subcutaneous Fibromas (Males and Females Combined) | Hemangiomas (Males and Females Combined) | Mammary Tumors (Females Only) |

| Control | 0% | 0% | 0% | 12% |

| 5 | 75% | 2% | 0% | 24% |

| 10 | 95% | 10% | 5% | 28% |

| 25 | 100% | 18% | 47% | 27% |

Data from a long-term feeding study in Charles River C-D rats[3].

Table 2: Genotoxicity of this compound

| Test System | Test Object | Concentration/Dose | Results |

| Ames Test | Salmonella typhimurium TA1535 | 2.5 mg/plate | Negative |

| Chromosomal Aberrations (in vitro) | Human lymphocytes | 50, 100 µg/ml | Negative |

| Cell Transformation | Mouse cells | Not Specified | Positive |

| Chromosomal Aberration (in vivo) | Rat bone marrow | Not Specified | Positive |

| Reverse Mutation | Salmonella typhimurium (with S9 activation) | Not Specified | Positive |

Note: While some in vitro tests were negative, the overall evidence, particularly from in vivo and cell transformation assays, indicates that this compound has genotoxic potential.

Table 3: Acute and Chronic Toxicity Endpoints

| Endpoint | Value | Species | Remarks |

| LD50 (Lethal Dose, 50%) | Not available in the reviewed literature. | - | - |

| NOAEL (No-Observed-Adverse-Effect Level) | Could not be identified in long-term studies. | Rat | Due to the genotoxic and carcinogenic nature of this compound, a threshold below which no adverse effects are expected could not be established. |

Experimental Protocols

Long-Term Carcinogenicity Study in Rats

A key long-term study was conducted to evaluate the tumorigenic potential of this compound.

-

Test System: Charles River C-D rats, 5 weeks of age at the start of the study.

-

Group Allocation: 400 rats were divided into four groups of 50 animals per sex per dose level.

-

Administration: this compound was administered continuously in the diet at target doses of 0, 5, 10, and 25 mg/kg body weight per day.

-

Duration: The study was conducted over a major portion of the rats' lifespan.

-

Parameters Monitored: Body weight was recorded weekly. Food consumption was monitored weekly for the first three months and monthly thereafter to adjust treatment levels. Clinical chemistry and hematology were evaluated at specified intervals.

-

Pathology: All animals underwent a gross necropsy at the end of the study. Selected organs were weighed, and histopathological examination was performed on all grossly abnormal tissues and a standard set of tissues.

-

Key Findings: The study concluded that this compound is a potent hepatocarcinogen in rats, with dose-related increases in other tumors as well.

Genotoxicity Assays

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound. The available literature indicates the following assays were performed, though detailed protocols for each are not fully provided in the source documents:

-

Ames Test: A bacterial reverse mutation assay using Salmonella typhimurium strain TA1535 was conducted to evaluate gene mutations.

-

In Vitro Chromosomal Aberration Test: Human lymphocytes were exposed to this compound to assess for structural chromosome damage.

-

Cell Transformation Assay: The potential of this compound to induce neoplastic transformation in mouse cells was evaluated.

-

In Vivo Chromosomal Aberration Test: The induction of chromosomal damage in the bone marrow of rats treated with this compound was assessed.

-

Reverse Mutation with Metabolic Activation: A reverse mutation assay with S. typhimurium was also conducted in the presence of a rat liver S9 fraction to assess the genotoxicity of metabolites.

Signaling Pathways and Mechanism of Toxicity

The genotoxicity of this compound and other quinoxaline-1,4-dioxide compounds is believed to be mediated through a process of bioreductive activation. This process leads to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

Proposed Mechanism of Action

The proposed signaling pathway for this compound-induced genotoxicity is as follows:

-

Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions, this compound can undergo enzymatic reduction. This process is catalyzed by various reductases.

-

Generation of Reactive Oxygen Species (ROS): The reduction of the N-oxide groups on the quinoxaline ring leads to the formation of unstable radical intermediates. These intermediates can then react with molecular oxygen to produce ROS, such as superoxide anions and hydroxyl radicals.

-

Oxidative Stress and DNA Damage: The generated ROS can induce oxidative stress within the cell, leading to damage to cellular macromolecules, most critically DNA. This can result in the formation of DNA adducts, single- and double-strand breaks, and oxidative damage to DNA bases (e.g., 8-hydroxydeoxyguanosine).

-

Genotoxicity and Carcinogenicity: The resulting DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and genomic instability, ultimately contributing to the initiation of carcinogenesis.

Visualizations

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Caption: Workflow for the long-term rat carcinogenicity study of this compound.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic carcinogen. Its carcinogenicity has been demonstrated in a long-term rodent study, showing a clear dose-response relationship for the induction of hepatic and other tumors. The primary mechanism of its toxicity is believed to involve bioreductive activation leading to oxidative DNA damage. Due to its carcinogenic potential, a safe level of exposure (NOAEL) has not been established. This toxicological profile underscores the regulatory concerns regarding residues of carbadox and its metabolites in food products of animal origin. Further research into the specific molecular pathways and DNA repair mechanisms affected by this compound could provide a more in-depth understanding of its carcinogenic activity.

References

Carcinogenicity of Desoxycarbadox: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, has been identified as a genotoxic carcinogen. This technical guide synthesizes the available data on the carcinogenicity of this compound, with a focus on long-term studies in rodent models. While comprehensive proprietary study reports containing detailed quantitative data and mechanistic pathways are not publicly available, this document consolidates information from regulatory agencies and scientific publications to provide an in-depth overview for the scientific community. The primary evidence for the carcinogenicity of this compound stems from oral carcinogenicity studies in rats, which have demonstrated a dose-dependent increase in tumor incidence, particularly in the liver.

Long-Term Carcinogenicity Studies in Rats

The primary evidence for the carcinogenic potential of this compound comes from a long-term feeding study in Charles River C-D rats.[1] While the full, detailed study report is not publicly accessible, information from regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides key insights into the study design and outcomes.

Experimental Protocol

A summary of the experimental design for the key long-term carcinogenicity study of this compound in rats is presented below. This protocol is based on information from various regulatory documents.

Experimental Workflow for a Standard Rodent Carcinogenicity Bioassay

Caption: General experimental workflow for a rodent carcinogenicity study.

-

Test System: Charles River C-D rats, 5 weeks of age at the start of the study.

-

Group Size: 50 animals of each sex per dose group.

-

Administration Route: this compound was administered continuously in the diet.

-

Dose Levels: 0 (control), 5, 10, and 25 mg/kg body weight/day.

-

Duration: The study was a long-term bioassay, likely lasting up to 24 months, which is standard for rat carcinogenicity studies.

-

Observations: Animals were weighed weekly, and clinical signs of toxicity were monitored throughout the study. A complete histopathological examination was performed on all animals at the end of the study.

Quantitative Data on Tumor Incidence

Detailed quantitative data on tumor incidence from the primary this compound carcinogenicity study are not fully available in the public domain. However, regulatory summaries provide crucial top-line findings.

Table 1: Summary of Carcinogenicity Findings for this compound in Rats

| Dose Group (mg/kg bw/day) | Key Findings |

| 0 (Control) | Spontaneous tumor rates consistent with historical control data for the strain. |

| 5 | Increased incidence of tumors reported. |

| 10 | Dose-related increase in tumor incidence. |

| 25 | A significant increase in the incidence of liver carcinomas was observed. One report states that this compound induced carcinoma of the liver in all exposed rats at this dose level.[2] |

It is important to note that without access to the full study report, a detailed statistical analysis and a comprehensive understanding of the tumor profile (including benign vs. malignant, and tumors at other sites) across all dose groups is not possible.

Genotoxicity

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways involved in this compound-induced carcinogenicity have not been elucidated in the reviewed literature. As a genotoxic carcinogen, it is hypothesized that this compound or its reactive metabolites can form DNA adducts, leading to mutations and the initiation of cancer.

The parent compound, carbadox, and other quinoxaline-1,4-dioxide derivatives have been shown to undergo metabolic reduction to form reactive intermediates that can bind to DNA and induce oxidative stress. It is plausible that this compound shares a similar mechanism of action.

Hypothesized Mechanism of Action for Quinoxaline-N-Oxide Derivatives

Caption: Hypothesized mechanism of carcinogenicity for quinoxaline-N-oxide derivatives.

Further research is required to identify the specific DNA adducts formed by this compound and to delineate the downstream signaling pathways that are dysregulated, leading to tumor development. Techniques such as adductomics, transcriptomics, and proteomics could be employed to unravel these mechanisms.

Conclusion

The available evidence strongly supports the classification of this compound as a genotoxic carcinogen. Long-term studies in rats have demonstrated its ability to induce tumors, particularly in the liver, in a dose-dependent manner. However, a significant data gap exists in the public domain regarding the detailed quantitative results of these studies and the specific molecular mechanisms of action. For a complete and comprehensive risk assessment and to further understand the carcinogenic potential of this compound, access to the original, detailed study reports is essential. Future research should focus on elucidating the specific signaling pathways involved in this compound-induced carcinogenesis to better understand its toxicological profile.

References

In-Depth Technical Guide: Genotoxicity Assessment of Desoxycarbadox

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxycarbadox, a principal metabolite of the veterinary drug carbadox, is recognized as a genotoxic and carcinogenic compound. This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound, synthesizing available data from key assays including the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration assays, and in vivo micronucleus assays. The evidence collectively indicates that this compound possesses DNA-damaging capabilities, contributing to its classification as a substance of concern for animal and human health. This document details the experimental methodologies, presents quantitative data in a structured format, and explores the potential mechanisms underlying its genotoxic activity.

Introduction

Carbadox has been utilized in the swine industry as an antibacterial agent and growth promotant. However, its use has been curtailed in many regions due to concerns over the carcinogenic nature of its residues in animal tissues. This compound is a significant metabolite that has been identified as contributing to the overall genotoxic and carcinogenic risk of the parent compound[1]. A thorough understanding of the genotoxic profile of this compound is therefore critical for regulatory assessment and ensuring food safety. This guide aims to provide a detailed technical resource for professionals involved in drug safety and toxicological research.

Genotoxicity Profile of this compound

This compound has been evaluated in a battery of standard genotoxicity tests. While its genotoxic potency is considered to be lower than that of its parent compound, carbadox, the available data confirms its ability to induce genetic damage[1].

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Data Summary:

| Tester Strain | Metabolic Activation (S9) | Result |

| S. typhimurium | With | Positive[1] |

| S. typhimurium | Without | Equivocal/Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

-

Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction), to mimic mammalian metabolism.

-

Procedure:

-

Varying concentrations of this compound are added to a molten top agar containing the bacterial tester strain and, in the case of activated assays, the S9 mix.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Evaluation Criteria: A substance is generally considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

Workflow for Ames Test:

Ames Test Experimental Workflow

In Vitro Mammalian Cell Transformation Assay

Cell transformation assays assess the potential of a chemical to induce neoplastic-like changes in cultured mammalian cells.

Data Summary:

| Cell Line | Result |

| Mouse Cells | Positive[1] |

Experimental Protocol: Cell Transformation Assay

-

Test System: Commonly used cell lines include BALB/c 3T3 or C3H/10T½ mouse embryo fibroblasts.

-

Procedure:

-

Cells are seeded at a low density and treated with various concentrations of this compound for a defined period.

-

After the treatment, the cells are cultured for several weeks, with regular changes of the culture medium.

-

The cultures are then fixed and stained.

-

Foci of transformed cells, which exhibit a loss of contact inhibition and altered morphology, are scored.

-

-

Evaluation Criteria: A significant, dose-dependent increase in the number of transformed foci compared to the solvent control is indicative of transforming potential.

In Vivo Chromosomal Aberration Assay

This assay detects structural chromosome damage in the bone marrow cells of rodents exposed to a test substance.

Data Summary:

| Species | Result |

| Rat | Positive[1] |

Experimental Protocol: In Vivo Chromosomal Aberration Assay

-

Test System: Typically, male and female rats or mice are used.

-

Procedure:

-

Animals are administered this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control are included.

-

At appropriate intervals after treatment, a metaphase-arresting agent (e.g., colchicine) is administered.

-

Animals are euthanized, and bone marrow is collected from the femurs.

-

Bone marrow cells are processed to prepare chromosome spreads.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

-

Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Logical Flow of In Vivo Genotoxicity Testing:

General Workflow for In Vivo Genotoxicity Studies

Potential Mechanism of Genotoxicity: Role of Reactive Oxygen Species

The precise mechanism of this compound-induced genotoxicity is not fully elucidated. However, studies on structurally related quinoxaline-1,4-dioxide compounds suggest that the generation of reactive oxygen species (ROS) may play a significant role.

ROS, such as superoxide anions and hydroxyl radicals, can induce oxidative stress within cells, leading to damage to cellular macromolecules, including DNA. This can result in single- and double-strand DNA breaks, base modifications, and the formation of apurinic/apyrimidinic (AP) sites, all of which can contribute to mutations and chromosomal instability.

References

Methodological & Application

Application Notes and Protocols for the Detection of Desoxycarbadox in Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in animal tissues. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) are outlined to ensure accurate and reliable residue analysis in various tissue matrices.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and disease control. However, due to the carcinogenic nature of its metabolite, this compound, regulatory agencies worldwide have established maximum residue limits (MRLs) or banned its use.[1] Consequently, sensitive and robust analytical methods are crucial for monitoring DCBX residues in edible tissues to ensure food safety. This document outlines validated methods for the determination of this compound in tissues such as muscle, liver, and kidney.

Analytical Methods Overview

The primary methods for this compound detection are chromatography-based, with LC-MS/MS being the gold standard for confirmation and quantification due to its high sensitivity and selectivity.[2][3] HPLC-UV offers a more accessible alternative, though it may have higher detection limits.[4] ELISA serves as a valuable screening tool, often targeting the more stable Carbadox metabolite, quinoxaline-2-carboxylic acid (QCA), as an indicator of Carbadox use.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of this compound and related residues in swine tissues.

Table 1: LC-MS/MS Method Performance for this compound (DCBX)

| Tissue | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Muscle | 0.01 - 0.05 | 0.02 - 0.5 | 79.1 - 91.1 | |

| Liver | 0.01 - 0.25 | 0.02 - 0.5 | > 79.1 | |

| Muscle | - | 20 | - | |

| Liver | - | 20 | - | |

| Muscle | - | 0.05 | - |

Table 2: HPLC-UV Method Performance for this compound and Carbadox Metabolites

| Analyte | Tissue | Limit of Determination (µg/kg) | Recovery (%) | Reference |

| Carbadox & Metabolites | Muscle, Liver, Kidney | 1 - 5 | 81 - 87 |

Table 3: ELISA Method Performance for Quinoxaline-2-carboxylic acid (QCA)

| Tissue | Limit of Detection (µg/kg) | Recovery (%) | Reference |

| Muscle | 1.90 | 76 - 108 | |

| Liver | - | 92.6 - 112.2 |

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Swine Tissues

This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous determination of Carbadox and Olaquindox related residues.

1. Sample Preparation and Extraction

-

Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Clean-up

-

Column Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of methanol.

-

Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

3. LC-MS/MS Instrumental Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Protocol 2: HPLC-UV for Carbadox and its Metabolites in Swine Tissues

This protocol is based on a method using post-column derivatization for enhanced detection.

1. Sample Preparation and Extraction

-

Homogenization: Weigh 5.0 g of homogenized tissue into a centrifuge tube.

-

Extraction: Add 20 mL of methanol-acetonitrile (1:1, v/v) and homogenize for 1 minute.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

-

Purification: The extract is further purified over an alumina-Florisil column and partitioned with isooctane.

2. HPLC-UV Instrumental Analysis

-

HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Post-Column Derivatization: After separation on the column, the eluent is mixed with a sodium hydroxide solution to induce a chemical reaction that enhances the UV absorbance of the analytes.

-

Detection: UV-VIS detector set at 420 nm.

-

Injection Volume: A large volume injection (e.g., 2 mL) may be used with a column-switching system for sample enrichment.

Protocol 3: ELISA for Quinoxaline-2-carboxylic acid (QCA)

This protocol outlines a competitive ELISA for the screening of QCA, a major metabolite of Carbadox.

1. Sample Preparation

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Extract a known amount of the homogenized tissue with an appropriate buffer, which may be followed by a centrifugation step to remove solid debris.

-

Dilution: Dilute the resulting extract to fall within the dynamic range of the assay.

2. ELISA Procedure

-

Coating: Microtiter plates are pre-coated with a QCA-protein conjugate.

-

Competitive Binding: Add standards or diluted tissue extracts and a specific anti-QCA antibody to the wells. During incubation, free QCA in the sample and the QCA-conjugate on the plate compete for binding to the antibody.

-

Washing: Wash the plate to remove unbound antibodies and sample components.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

-

Washing: Wash the plate again to remove the unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of QCA in the sample.

Visualizations

Caption: LC-MS/MS Experimental Workflow for this compound Detection.

Caption: Competitive ELISA Workflow for QCA Screening.

Caption: Relationship and Characteristics of Analytical Methods.

References

- 1. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Desoxycarbadox in Swine Tissues by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Desoxycarbadox (DCBX) in swine muscle and liver tissues. The protocol outlines a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for efficient matrix removal and analyte enrichment. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of this compound residues in edible tissues.

Introduction

Carbadox is a veterinary antimicrobial agent previously used for growth promotion and for the control of swine dysentery and bacterial enteritis. However, concerns have been raised regarding the carcinogenic potential of its metabolite, this compound (DCBX). As a result, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have heightened their scrutiny of carbadox and its residues in food products of animal origin. The FDA has withdrawn the approved regulatory method for carbadox, emphasizing the need for reliable and sensitive analytical methods to monitor its carcinogenic residues. This application note provides a comprehensive LC-MS/MS method for the quantification of this compound, addressing the analytical challenges and regulatory landscape.

Experimental

Materials and Reagents

-

This compound (DCBX) analytical standard (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Metaphosphoric acid

-

Trifluoroacetic acid

-

Sodium acetate

-

Oasis MAX SPE cartridges (or equivalent)

Standard Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 15:85 acetonitrile:water, v/v) to construct a calibration curve.

Sample Preparation

A detailed protocol for the extraction of this compound from swine tissues is provided below. This method is adapted from a published study and has been shown to provide good recovery and reproducibility.[1]

-

Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (muscle or liver) into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

Wash the cartridge with 30 mL of 5% methanol in sodium acetate solution.

-

Dry the cartridge by passing air through it for 5 minutes.

-

Elute the analyte with 15 mL of 2% trifluoroacetic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 15:85 (v/v) acetonitrile:water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 85 | 15 |

| 10.0 | 20 | 80 |

| 10.1 | 85 | 15 |

| 15.0 | 85 | 15 |

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

This compound [M+H]+: m/z 231.1

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| This compound | 231.1 | 199.0 | Optimize for instrument | Quantifier |

| This compound | 231.1 | 129.2 | Optimize for instrument | Qualifier |

Note: Collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Results and Discussion

Method validation was performed according to the European Union Commission Decision 2002/657/EC criteria.[1] The method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of this compound in swine muscle and liver.

Quantitative Data Summary: [1]

| Parameter | Swine Muscle | Swine Liver |

| Limit of Detection (LOD) | 0.01 µg/kg | 0.01 µg/kg |

| Limit of Quantification (LOQ) | 0.02 µg/kg | 0.02 µg/kg |

| Recovery | >79.1% | >79.1% |

| Linearity (r²) | >0.99 | >0.99 |

| Intra-day Precision (RSD%) | <9.2% | <9.2% |

| Inter-day Precision (RSD%) | <9.2% | <9.2% |

The sample preparation protocol effectively removed matrix interferences, resulting in clean chromatograms and reliable quantification. The use of a quantifier and a qualifier MRM transition ensures high selectivity and confidence in the identification of this compound.

Workflow and Signaling Pathway Diagrams

References

High-Performance Liquid Chromatography for the Determination of Desoxycarbadox: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Desoxycarbadox using High-Performance Liquid Chromatography (HPLC). This compound is the primary metabolite of Carbadox, a veterinary drug used to promote growth and control swine dysentery. Due to potential carcinogenic concerns associated with Carbadox and its residues, robust analytical methods for monitoring its metabolite, this compound, in various matrices are crucial for food safety and regulatory compliance.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note focuses on a reversed-phase HPLC method coupled with ultraviolet (UV) detection for the determination of this compound. The described method is applicable for the analysis of this compound in various sample matrices, including animal tissues and feed, after appropriate sample preparation.

The protocol herein is based on established and validated methods found in the scientific literature, providing a reliable starting point for researchers and analysts.[1][2][3][4]

Experimental Protocols

Principle

The method involves the extraction of this compound from the sample matrix, followed by a clean-up step to remove interfering substances. The purified extract is then injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a specified wavelength.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Reagents: Acetic acid (glacial, analytical grade), Metaphosphoric acid.

-

Standards: this compound analytical standard.

-

Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.[2]

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Vortex mixer, centrifuge, evaporator.

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

Sample Preparation

The following is a general protocol for the extraction of this compound from swine muscle tissue. Modifications may be required for other matrices.

-

Homogenization: Homogenize a representative portion of the tissue sample.

-

Extraction:

-

Weigh 5 g of the homogenized tissue into a centrifuge tube.

-

Add 10 mL of an extraction solution (e.g., 0.3% metaphosphoric acid in methanol/water 7:3 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound with 5 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

-

HPLC Conditions

The following HPLC conditions are a representative example. Optimization may be necessary depending on the specific column and instrumentation used.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.01% Acetic acid in Water : Acetonitrile (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 370 nm |

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the table below. The data is compiled from various studies and represents typical validation parameters.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.1 - 50 µg/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Recovery | 70.2 - 86.3% | |

| Limit of Detection (LOD) | 1 ng/g | |

| Limit of Quantification (LOQ) | 2.5 - 5 ng/g |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Validation Parameters

The following diagram shows the relationship between key validation parameters in an analytical method.

References

- 1. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite this compound in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and this compound, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction for Desoxycarbadox Cleanup in Swine Tissue

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the cleanup of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, from swine muscle and liver tissues. The described method utilizes Oasis HLB cartridges to effectively remove matrix interferences prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This procedure is crucial for ensuring food safety and regulatory compliance by enabling sensitive and accurate quantification of DCBX residues.

Introduction

Carbadox is a veterinary drug used in swine production; however, its use is regulated due to the carcinogenic nature of its metabolite, this compound.[1][2] Accurate monitoring of DCBX residues in edible tissues is therefore essential to protect consumers. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved extract purity.[3][4] This note provides a detailed protocol for an effective SPE cleanup method for DCBX in swine tissue, adapted from established analytical procedures.[5]

Chemical Compound

| Compound | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | methyl N-(quinoxalin-2-ylmethylideneamino)carbamate | C11H10N4O2 | 230.22 g/mol |

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fao.org [fao.org]

- 3. Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and this compound, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Detection of Desoxycarbadox in Animal Feed

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of desoxycarbadox (DCBX), a metabolite of the veterinary drug carbadox, in animal feed. The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in feed safety and quality control.

Introduction

Carbadox is an antimicrobial drug previously used in swine feed to promote growth and prevent dysentery.[1][2][3][4][5] However, due to concerns over the carcinogenic nature of its residues, including the metabolite this compound, its use has been banned or restricted in many countries. Regulatory bodies mandate the monitoring of animal feed to ensure the absence of these banned substances. This document details validated analytical methods for the determination of this compound and its parent compound, carbadox, in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the detection of this compound and carbadox in animal feed involve solvent extraction, a clean-up step to remove matrix interferences, and subsequent analysis by chromatography. LC-MS/MS is the confirmatory method of choice due to its high sensitivity and selectivity, while HPLC-UV/DAD offers a reliable and more accessible alternative for screening purposes.

A critical aspect of the analysis is the sample preparation, which must efficiently extract the analytes from the complex feed matrix and minimize interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the detection of carbadox (parent drug of this compound) in animal feed. This data is essential for assessing the suitability of a method for specific regulatory requirements.